molecular formula C6H5N3O4 B184610 3,5-Dinitroaniline CAS No. 618-87-1

3,5-Dinitroaniline

Cat. No. B184610
Key on ui cas rn: 618-87-1
M. Wt: 183.12 g/mol
InChI Key: MPBZUKLDHPOCLS-UHFFFAOYSA-N
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Patent
US09006459B2

Procedure details

To a solution of 3,5-dinitrobenzoic acid (4.0 g, 18.9 mmol) in a mixture of concentrated sulfuric acid (6 mL), 30% fuming sulfuric acid (18 mL) and CHCl3 (25 mL) was added sodium azide (1.4 g, 21.7 mmol), in small portions. The resulting mixture was heated to reflux (80° C.) for 3 hours and then cooled to 25° C. after which it was poured on ice. An orange solid was isolated after vacuum filtration (3.25 g, 17.7 mmol, 94%). 1H NMR (300 MHz, CDCl3) δ 8.14 (t, J=1.8 Hz, 1H), 7.64 (d, J=1.8 Hz, 2H), 4.39 (s (br), 2H); 13C NMR (75 MHz, CDCl3) δ 151.9, 150.1, 113.1, 105.2; HRMS (ESI) Calculated for C6H4N3O4 [M−H]−: 182.0195. Found: 182.0207. m.p.: 113.1° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)C(O)=O)([O-:3])=[O:2].S(=O)(=O)(O)O.[N-:21]=[N+]=[N-].[Na+]>C(Cl)(Cl)Cl>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1)[NH2:21])([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
6 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
18 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C. after which it
ADDITION
Type
ADDITION
Details
was poured on ice
CUSTOM
Type
CUSTOM
Details
An orange solid was isolated
FILTRATION
Type
FILTRATION
Details
after vacuum filtration (3.25 g, 17.7 mmol, 94%)

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(N)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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